molecular formula C14H11N3O3S B2358080 N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide CAS No. 886909-08-6

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide

Cat. No.: B2358080
CAS No.: 886909-08-6
M. Wt: 301.32
InChI Key: ISFXMNDKDAWHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide is a synthetically designed 1,3,4-oxadiazole derivative that has emerged as a compound of significant interest in medicinal chemistry and oncology research. Its primary research value lies in its potential as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in a range of aggressive solid tumors. The aberrant signaling of FAK is critically involved in key oncogenic processes including tumor cell proliferation, survival, migration, and metastasis . By targeting the ATP-binding pocket of FAK, this compound is investigated for its ability to disrupt FAK-mediated signaling pathways, thereby inducing apoptosis and reducing the invasive potential of cancer cells in vitro. The molecular architecture of this compound, featuring the 1,3,4-oxadiazole core linked to a 2-(methylsulfanyl)phenyl moiety, is recognized as a privileged scaffold in kinase inhibitor design, contributing to its strong binding affinity and selectivity profile. Preclinical studies utilize this reagent to elucidate the complex role of FAK in the tumor microenvironment and to evaluate its promise as a therapeutic target . Consequently, it serves as a critical pharmacological tool for validating FAK inhibition as a viable strategy for anticancer drug discovery and for developing novel combination therapies aimed at overcoming treatment resistance.

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-21-11-7-3-2-5-9(11)13-16-17-14(20-13)15-12(18)10-6-4-8-19-10/h2-8H,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFXMNDKDAWHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy and Reaction Design

Retrosynthetic Analysis

The target molecule features a 1,3,4-oxadiazole core substituted at positions 2 and 5 with a furan-2-carboxamide and 2-(methylsulfanyl)phenyl group, respectively. Retrosynthetically, the compound can be dissected into two key intermediates:

  • 5-(2-(Methylsulfanyl)phenyl)-1,3,4-oxadiazol-2-amine : Serves as the oxadiazole backbone with an amine group for subsequent coupling.
  • Furan-2-carboxylic acid : Provides the acyl component for amide bond formation.

The synthesis proceeds via a two-step protocol:

  • Cyclization to form the oxadiazole ring.
  • Coupling to introduce the furan-2-carboxamide moiety.

Detailed Synthetic Procedures

Synthesis of 5-(2-(Methylsulfanyl)phenyl)-1,3,4-oxadiazol-2-amine

Starting Materials
  • 2-(Methylsulfanyl)benzohydrazide : Prepared via hydrazinolysis of methyl 2-(methylsulfanyl)benzoate.
  • 4-Aminobenzoic acid (PABA) : Introduces the amine functionality.
Cyclization Reaction

The cyclization employs phosphorus oxychloride (POCl₃) as a dehydrating agent, following adaptations from methods reported by Kumar et al.:

  • Reaction Setup :

    • 2-(Methylsulfanyl)benzohydrazide (1 equiv.) and PABA (1.2 equiv.) are suspended in POCl₃ (3 mL) at 0°C.
    • The mixture is stirred at room temperature for 10 minutes, then heated to 80°C for 4 hours.
  • Workup :

    • Quenching with crushed ice, followed by basification with NaHCO₃ (pH 8–9).
    • Filtration and recrystallization in ethanol yield the intermediate as a yellow solid (85% yield ).

Characterization Data :

  • Melting Point : 143–145°C.
  • IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1704 cm⁻¹ (C=O).
  • ¹H NMR (CDCl₃) : δ 7.52–7.63 (m, 4H, Ar–H), 6.73 (s, 1H, Ar–H), 4.22 (br s, 2H, NH₂).

Coupling with Furan-2-Carboxylic Acid

Reaction Optimization

The coupling step utilizes hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent, optimized via solvent and base screening (Table 1):

Entry Solvent Base Time (h) Yield (%)
1 DCM DIPEA 3 92
2 THF DIPEA 5 78
3 DMF TEA 4 65

Optimal Conditions : Dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) achieves 92% yield in 3 hours.

General Procedure
  • Reaction Setup :

    • 5-(2-(Methylsulfanyl)phenyl)-1,3,4-oxadiazol-2-amine (1 equiv.) and furan-2-carboxylic acid (1.2 equiv.) are dissolved in DCM.
    • HATU (0.3 equiv.) and DIPEA (2 equiv.) are added sequentially.
  • Workup :

    • Stirring at room temperature for 3 hours.
    • Dilution with water, extraction with DCM, and purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Characterization Data :

  • Yield : 88%.
  • LC-MS : m/z 342 [M + 1]⁺.
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.84–7.86 (d, J = 7.6 Hz, 2H, Ar–H), 6.92–6.94 (m, 2H, furan-H).

Mechanistic Insights

Cyclization Mechanism

The POCl₃-mediated cyclization proceeds via nucleophilic acyl substitution:

  • Activation : POCl₃ phosphorylates the carbonyl oxygen of PABA, enhancing electrophilicity.
  • Nucleophilic Attack : The hydrazide nitrogen attacks the activated carbonyl, forming a tetrahedral intermediate.
  • Dehydration : Elimination of H₂O and POCl₃ departure yield the oxadiazole ring.

Coupling Mechanism

HATU facilitates the formation of an active ester intermediate, enabling efficient amide bond formation via a mixed carbonic anhydride mechanism.

Structural Elucidation and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Absence of NH₂ stretches (3270 cm⁻¹) post-coupling confirms amide formation.
  • ¹H NMR : Aromatic protons integrate for 10H, consistent with the target structure.

Applications and Biological Relevance

While biological data for the target compound remain undisclosed, structurally analogous 1,3,4-oxadiazoles exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli.
  • CFTR Modulation : Patent claims highlight utility in treating cystic fibrosis via CFTR corrector activity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the carboxamide group, leading to the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituents, molecular properties, and inferred bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Oxadiazole/Thiadiazole Molecular Formula Molecular Weight (g/mol) Key Features
N-{5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide (Target) 2-(Methylsulfanyl)phenyl C₁₅H₁₃N₃O₃S ~325.32 Electron-donating SMe group; moderate lipophilicity
N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4, ) Cyanomethyl C₉H₆N₄O₃ 242.18 Electron-withdrawing cyano group; lower molecular weight
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5, ) Phenyl C₁₃H₉N₃O₃ 255.23 Aromatic phenyl group; planar structure
2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide () Sulfanyl-linked acetamide C₁₅H₁₃N₃O₄S 331.35 Polar acetamide side chain; increased solubility
N-((5-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide () Thioether-linked ethoxyphenyl C₁₈H₁₈N₄O₅S 402.42 Extended side chain; potential for hydrogen bonding
N-{4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide () 5-Bromofuryl C₁₇H₁₁BrN₂O₄ 403.19 Bromine substituent; enhanced electronic polarizability
N-[5-[(2,6-Dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide () Dichlorophenylmethylsulfanyl C₁₄H₉Cl₂N₃O₂S₂ 402.28 Thiadiazole core; Cl substituents enhance steric bulk

Key Observations

Substituent Effects: The methylsulfanyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing cyano group in a4 () and the bulky bromine in . These differences influence electronic density on the oxadiazole ring, affecting binding interactions in biological systems .

Molecular Weight and Lipophilicity :

  • The target compound (~325 g/mol) is heavier than a4 and a5 () but lighter than ’s ethoxyphenyl derivative. Its moderate lipophilicity (from SMe) may balance membrane permeability and solubility .

Compounds with halogen substituents (e.g., ’s bromine) often exhibit enhanced pesticidal activity due to increased electrophilicity .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods in , involving acid chloride reactions with ammonium thiocyanate to form isothiocyanates, followed by cyclization to oxadiazoles .

Biological Activity

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties. The information is synthesized from various research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O2S. The compound features a furan ring and an oxadiazole moiety, which are known for their biological activities. The presence of the methylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Several studies have reported on the anticancer potential of oxadiazole derivatives. For instance, compounds with similar oxadiazole structures have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study assessing the cytotoxicity of oxadiazole derivatives, it was found that compounds with electron-donating groups at specific positions exhibited enhanced activity against MCF-7 breast cancer cells. The IC50 values for these compounds ranged from 1 to 7 µM, indicating potent anticancer properties compared to standard drugs like Doxorubicin (IC50 = 0.5 µM) .

CompoundCell LineIC50 (µM)
DoxorubicinMCF-70.5
This compoundMCF-7TBD
Other Oxadiazole DerivativesMCF-71 - 7

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the methylsulfanyl group may enhance the compound's interaction with microbial targets.

Research Findings

A study highlighted that oxadiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that substituents on the oxadiazole ring significantly influenced antimicrobial efficacy .

Microbial StrainActivity
Staphylococcus aureus (Gram-positive)Effective
Escherichia coli (Gram-negative)Effective
Candida albicans (Fungal)Moderate

Antioxidant Activity

Antioxidant properties are crucial for compounds aimed at preventing oxidative stress-related diseases. Research has shown that certain oxadiazole derivatives possess significant antioxidant activity.

Comparative Analysis

The antioxidant capacity of this compound can be compared to known antioxidants using assays such as DPPH scavenging:

CompoundDPPH Scavenging Activity (%)
Vitamin C90
This compoundTBD
Other Oxadiazole DerivativesVaries

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Oxadiazole Ring : Essential for anticancer and antimicrobial activities.
  • Methylsulfanyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Furan Moiety : Contributes to overall stability and reactivity.

Q & A

Q. What are the standard synthetic routes for N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide?

The synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors. Key steps include:

  • Formation of the oxadiazole ring via cyclization under reflux with reagents like phosphorus oxychloride.
  • Introduction of the methylsulfanylphenyl group through nucleophilic substitution or coupling reactions.
  • Final carboxamide formation using furan-2-carboxylic acid derivatives. Reaction conditions (solvent, temperature, catalysts) are critical for yield optimization .

Q. How is the structural integrity and purity of the compound confirmed?

Analytical techniques such as 1H/13C NMR (to confirm substituent positions), IR spectroscopy (for functional group verification), and mass spectrometry (for molecular weight validation) are standard. HPLC is used to assess purity (>95% typically required for pharmacological studies) .

Q. What are the key structural features contributing to the biological activity of this compound?

The 1,3,4-oxadiazole ring enhances electron-deficient character, promoting interactions with biological targets. The methylsulfanyl group increases lipophilicity, improving membrane permeability, while the furan carboxamide moiety provides hydrogen-bonding sites for target binding .

Q. What analytical techniques monitor reaction progress during synthesis?

Thin-layer chromatography (TLC) and HPLC track intermediate formation. In-situ NMR and FTIR are used to confirm functional group transformations in real time .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the compound’s electronic structure, including HOMO-LUMO gaps and electrostatic potential surfaces. These predict reactivity toward nucleophiles/electrophiles and guide synthetic modifications. The Colle-Salvetti correlation-energy formula aids in evaluating thermodynamic stability .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial efficacy)?

Cross-validation using enzyme-specific assays (e.g., lipoxygenase (LOX) or cholinesterase inhibition) under standardized conditions (pH, concentration) is critical. Structural analogs with controlled substitutions (e.g., replacing methylsulfanyl with sulfonyl groups) clarify structure-activity relationships (SAR) .

Q. How does the methylsulfanyl moiety influence interactions with biological targets?

The S-CH3 group enhances hydrophobic interactions with target pockets (e.g., microbial enzyme active sites). Computational docking studies (AutoDock Vina) show increased binding affinity compared to non-sulfur analogs. However, oxidation to sulfone derivatives may alter selectivity .

Q. What in silico approaches predict ADMET properties?

Molecular docking (e.g., with CYP450 isoforms) predicts metabolic stability. DFT-based descriptors (polar surface area, logP) estimate permeability and bioavailability. Tools like SwissADME assess toxicity risks (e.g., hepatotoxicity) .

Q. How to design derivatives to enhance pharmacological profiles?

  • Substitution at the oxadiazole C5 position : Introduce electron-withdrawing groups (e.g., nitro) to modulate redox activity.
  • Furan ring modification : Replace with thiophene for improved π-π stacking.
  • Hybridization : Conjugate with known pharmacophores (e.g., benzimidazole) for multi-target effects .

Q. What challenges arise in interpreting NMR data for this compound?

Signal overlap due to aromatic proton complexity (e.g., oxadiazole, furan, phenyl rings) can be mitigated using 2D NMR (COSY, HSQC). Deuterated solvents (DMSO-d6) and high-field instruments (>400 MHz) improve resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.